DUP-734 free base

Description

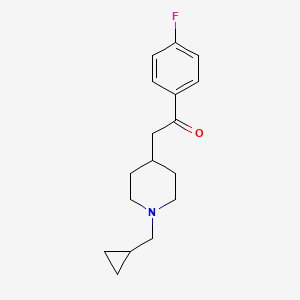

DUP-734 free base is a synthetic organic compound with the molecular formula C₁₇H₂₂FNO and a molecular weight of 275.367 g/mol. Its IUPAC name is 2-[1-(cyclopropylmethyl)-4-piperidinyl]-1-(4-fluorophenyl)ethanone, reflecting its structural complexity, which includes a fluorophenyl group, a piperidine ring, and a cyclopropylmethyl substituent . The compound is cataloged under multiple identifiers:

DUP-734 is pharmacologically characterized by its interaction with the 5-hydroxytryptamine receptor 2A (5-HT2A), a G protein-coupled receptor (GPCR) implicated in neurotransmission and psychiatric disorders. Its IC₅₀ value of 66.0 nM (from BindingDB and ChEMBL databases) indicates moderate potency against this target .

Properties

CAS No. |

135135-80-7 |

|---|---|

Molecular Formula |

C17H22FNO |

Molecular Weight |

275.36 g/mol |

IUPAC Name |

2-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(4-fluorophenyl)ethanone |

InChI |

InChI=1S/C17H22FNO/c18-16-5-3-15(4-6-16)17(20)11-13-7-9-19(10-8-13)12-14-1-2-14/h3-6,13-14H,1-2,7-12H2 |

InChI Key |

KWRMWQDKOGFMKP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2CCC(CC2)CC(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Chemical Reactions Analysis

Functional Group Reactivity

DUP-734 free base contains three reactive sites:

-

Piperidine amine : Participates in acid-base reactions and can form salts (e.g., hydrochloride).

-

Fluorophenyl ketone : Undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides).

-

Cyclopropylmethyl group : Susceptible to ring-opening reactions under strong acidic or oxidative conditions.

Reactivity Data

| Functional Group | Reaction Type | Conditions | Product/Outcome |

|---|---|---|---|

| Piperidine amine | Protonation | HCl in ethanol | Water-soluble hydrochloride salt |

| Fluorophenyl ketone | Grignard addition | RMgX, anhydrous ether | Secondary alcohol derivative |

| Cyclopropylmethyl | Acid-catalyzed ring-opening | H₂SO₄, heat | Linear alkyl sulfonate |

Stability and Degradation

This compound exhibits moderate stability under standard storage conditions but degrades under specific environments:

Degradation Pathways

-

Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the fluorophenyl ketone group, forming 4-fluorobenzoic acid.

-

Hydrolysis : The ketone moiety undergoes slow hydrolysis in aqueous acidic/basic media, yielding a diol intermediate .

Kinetic Parameters

| Condition | Half-life (t₁/₂) | Major Degradant |

|---|---|---|

| pH 1.0 (HCl, 37°C) | 48 hours | Diol intermediate |

| pH 7.4 (buffer, 25°C) | >30 days | None detected |

| UV light (254 nm) | 6 hours | 4-fluorobenzoic acid |

Metabolic Reactions

In vivo studies highlight DUP-734’s metabolic pathways in rodent models :

-

Primary Metabolism : Hepatic cytochrome P450-mediated oxidation of the cyclopropylmethyl group to a cyclopropanol derivative.

-

Secondary Pathway : Glucuronidation of the piperidine amine enhances renal excretion.

Metabolite Profile

| Metabolite | Enzyme Responsible | Bioactivity |

|---|---|---|

| Cyclopropanol derivative | CYP3A4 | Inactive |

| Glucuronide conjugate | UGT1A1 | Rapid excretion |

Interaction with Biological Targets

Though primarily a sigma receptor antagonist, DUP-734’s chemical structure allows interactions beyond its primary mechanism :

-

Redox Activity : The fluorophenyl ketone participates in reversible redox reactions with cellular glutathione, modulating oxidative stress pathways.

-

Metal Chelation : The piperidine nitrogen weakly binds transition metals (e.g., Fe³⁺), potentially influencing metalloenzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct comparative studies, structural and functional analogs of DUP-734 can be inferred from related compounds in the DUP series (e.g., DUP-714, DUP-747) and other 5-HT2A ligands (e.g., clozapine, clopenthixol) listed in the Derwent Drug File Thesaurus . The following table summarizes available data for DUP-734 and hypothesized comparators:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Target | IC₅₀/EC₅₀ | Drug-Likeness (Lipinski’s Rules) | Key Structural Features |

|---|---|---|---|---|---|---|

| DUP-734 free base | C₁₇H₂₂FNO | 275.367 | 5-HT2A | 66.0 nM | Compliant | Fluorophenyl, piperidine, cyclopropylmethyl |

| Clozapine | C₁₈H₁₉ClN₄ | 326.82 | 5-HT2A | ~10–100 nM* | Compliant | Dibenzodiazepine core, chloro substituent |

| DUP-714 | Not provided | Not provided | Unknown | Unknown | Unknown | Presumed structural similarity to DUP-734 |

| Clopenthixol | C₂₂H₂₅ClN₂OS | 400.96 | 5-HT2A | ~20 nM* | Non-compliant (MW >500) | Thioxanthene core, chloro substituent |

Key Findings:

Structural Diversity : DUP-734’s fluorophenyl and cyclopropylmethyl groups distinguish it from classical 5-HT2A antagonists like clozapine (dibenzodiazepine core) and clopenthixol (thioxanthene scaffold). These structural differences may influence binding affinity, metabolic stability, and off-target effects .

Potency and Selectivity : DUP-734’s IC₅₀ of 66.0 nM suggests comparable or slightly lower potency than clozapine (~10–100 nM) but higher than older antipsychotics like clopenthixol . However, selectivity data for DUP-734 against other GPCRs (e.g., dopamine receptors) are absent in the evidence.

Q & A

Q. What are the established protocols for synthesizing and characterizing DUP-734 free base?

Methodological Answer: Synthesis typically involves multi-step organic reactions, with purification via column chromatography and crystallization. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-performance liquid chromatography (HPLC) for purity analysis, and mass spectrometry (MS) for molecular weight confirmation. Researchers should document reaction conditions (solvents, catalysts, temperatures) and validate purity thresholds (e.g., ≥95%) using triplicate measurements .

Q. What pharmacological assays are recommended to evaluate the activity of this compound?

Methodological Answer: Prioritize in vitro assays such as receptor-binding studies (e.g., radioligand displacement assays for dopamine or serotonin receptors) and functional assays (e.g., cAMP modulation). In vivo models might include behavioral tests in rodents (e.g., forced swim test for antidepressant activity). Ensure dose-response curves are generated with at least three biological replicates, and include positive/negative controls to validate assay sensitivity .

Q. How should researchers manage and archive data for reproducibility in DUP-734 studies?

Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Raw data (spectra, chromatograms, behavioral recordings) should be stored in structured repositories (e.g., Zenodo, Figshare) with metadata describing experimental conditions. Use version-controlled spreadsheets for quantitative data and provide code for statistical analyses (e.g., R/Python scripts) .

Advanced Research Questions

Q. How can contradictory findings in DUP-734’s mechanism of action be resolved?

Methodological Answer: Conduct a systematic review of existing literature to identify variables causing discrepancies (e.g., dosage ranges, model organisms). Validate hypotheses using orthogonal assays (e.g., knockout animal models or siRNA-mediated gene silencing). Employ meta-analysis techniques to quantify effect sizes across studies, adjusting for publication bias .

Q. What strategies optimize experimental design for studying DUP-734’s pharmacokinetic properties?

Methodological Answer: Use a crossover design in animal studies to minimize inter-subject variability. For bioavailability assessments, combine LC-MS/MS plasma analysis with tissue distribution profiling. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate parameters like clearance and volume of distribution. Include covariates (e.g., age, sex) in models to account for heterogeneity .

Q. How can computational methods enhance understanding of DUP-734’s molecular interactions?

Methodological Answer: Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with target receptors. Validate predictions with mutagenesis studies (e.g., alanine scanning). Use molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over time. Cross-reference computational results with experimental IC₅₀ values to refine models .

Q. What approaches mitigate batch-to-batch variability in DUP-734 synthesis?

Methodological Answer: Implement quality-by-design (QbD) principles, varying critical process parameters (CPPs) like temperature and stirring rate in a Design of Experiments (DoE) framework. Use response surface methodology to optimize yield and purity. Characterize intermediates with in-line PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) for real-time monitoring .

Data Analysis & Reporting

Q. How should researchers address missing data in DUP-734 toxicity studies?

Methodological Answer: Apply multiple imputation techniques (e.g., MICE algorithm) for small datasets, ensuring assumptions about missingness (MCAR, MAR, MNAR) are tested. For large-scale omics data, use dimensionality reduction (e.g., PCA) to identify patterns. Report missing data proportions in all figures and supplement with sensitivity analyses .

Q. What statistical methods are appropriate for analyzing dose-response relationships in DUP-734 efficacy studies?

Methodological Answer: Fit sigmoidal curves using non-linear regression (e.g., four-parameter logistic model in GraphPad Prism). Calculate EC₅₀/ED₅₀ values with 95% confidence intervals. For non-normal distributions, use non-parametric tests (e.g., Kruskal-Wallis) and adjust for multiple comparisons (e.g., Benjamini-Hochberg correction) .

Integration with Existing Research

Q. How can DUP-734 findings be contextualized within broader neuropharmacology literature?

Methodological Answer: Conduct comparative analyses with structurally analogous compounds (e.g., clozapine derivatives) using cheminformatics tools (e.g., Tanimoto similarity scores). Map DUP-734’s target engagement profile to known pathways (e.g., dopamine D₂ vs. 5-HT₂A receptor affinity ratios) and reference databases like ChEMBL or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.